molecular formula C12H12N2O3S B13738413 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime

1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime

Cat. No.: B13738413
M. Wt: 264.30 g/mol
InChI Key: FWFDXRHPTWTMFF-RAXLEYEMSA-N
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Description

1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime is a heterocyclic compound with a molecular formula of C12H12N2O3S. This compound is known for its unique structural features, which include a phenylsulfonyl group attached to a pyrrole ring, and an oxime functional group. It is used as a building block in various organic syntheses and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfone derivatives, amines, and substituted pyrrole derivatives.

Scientific Research Applications

1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime involves its interaction with specific molecular targets. The phenylsulfonyl group can act as a directing group, facilitating reactions at specific sites on the molecule. The oxime group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the phenylsulfonyl and oxime groups, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(NZ)-N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3/b13-10-

InChI Key

FWFDXRHPTWTMFF-RAXLEYEMSA-N

Isomeric SMILES

C/C(=N/O)/C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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